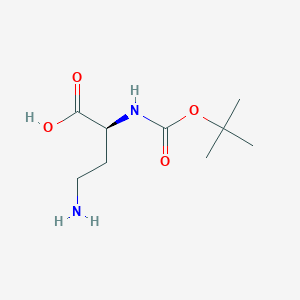

Boc-L-2,4-diaminobutyric acid

Übersicht

Beschreibung

Boc-L-2,4-diaminobutyric acid is a derivative of L-2,4-diaminobutyric acid, an unnatural amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This modification enhances its stability and makes it suitable for various synthetic applications, particularly in peptide synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-2,4-diaminobutyric acid typically involves the protection of the amino groups of L-2,4-diaminobutyric acid. One common method is the reaction of L-2,4-diaminobutyric acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .

Analyse Chemischer Reaktionen

Protection Reactions

Boc-L-2,4-diaminobutyric acid is synthesized through sequential protection of DABA’s amino groups. Key methods include:

-

Boc Protection: The γ-amino group is protected using tert-butyloxycarbonyl (Boc) anhydride [(Boc)₂O] in acetone/water under alkaline conditions (pH 7.5–8) with NaOH .

-

Selective α-Amino Protection: The α-amino group is often protected with Fmoc (fluorenylmethyloxycarbonyl) or acetyl groups, enabling orthogonal deprotection strategies .

Table 1: Common Protection Strategies

Deprotection Reactions

The Boc group is selectively removed under acidic conditions, while other protecting groups (e.g., Fmoc) require basic or reductive methods:

-

Boc Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the Boc group, yielding free γ-amino derivatives .

-

Fmoc Removal: Piperidine in DMF (20–50% v/v) deprotects the α-amino group .

Key Reaction Pathway:

Coupling Reactions

This compound participates in peptide bond formation via carbodiimide-mediated coupling:

-

Reagents: HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or DCC (dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole) .

-

Conditions: Anhydrous DMF or DCM, DIEA (N,N-diisopropylethylamine) as a base, 0–25°C .

Example:

Substitution and Functionalization

The ε-amino group (after Boc deprotection) undergoes modifications for bioconjugation or drug design:

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role as a Building Block

Boc-L-2,4-diaminobutyric acid is primarily utilized in the synthesis of peptides. Its unique structure allows for the incorporation of essential amino acids into peptide chains, which are crucial for developing new therapeutic agents. The compound's stability and reactivity make it an ideal candidate for solid-phase peptide synthesis (SPPS) techniques.

Biotechnology

Modified Amino Acids Production

In biotechnology, this compound aids in producing modified amino acids that enhance the properties of proteins used in industrial enzymes and biocatalysts. This modification can improve enzyme activity, stability, and specificity, making it valuable for various biotechnological applications.

Pharmaceutical Development

Novel Drug Design

Researchers leverage this compound's structural properties to design novel pharmaceuticals targeting metabolic disorders. Its ability to influence metabolic pathways makes it a candidate for developing drugs that can effectively manage conditions related to amino acid metabolism.

Drug Delivery Systems

Enhancing Stability and Bioavailability

The compound can be integrated into drug delivery systems to improve the stability and bioavailability of therapeutic agents. By modifying drug formulations with this compound, researchers can enhance the efficacy of drugs while reducing side effects.

Research on Genetic Disorders

Targeted Therapies Development

this compound is also involved in studies aimed at understanding genetic disorders linked to amino acid metabolism. Its applications extend to developing targeted therapies that can address specific metabolic deficiencies.

Data Summary Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for peptides used in drug development | Essential for therapeutic agent synthesis |

| Biotechnology | Production of modified amino acids for enhanced protein properties | Improved enzyme activity and stability |

| Pharmaceutical Development | Design of drugs targeting metabolic disorders | Effective management of metabolic conditions |

| Drug Delivery Systems | Integration into formulations to enhance stability and bioavailability | Increased drug efficacy |

| Research on Genetic Disorders | Development of targeted therapies for amino acid metabolism disorders | Potential for personalized medicine |

Case Study 1: Peptide Therapeutics

A study demonstrated the successful incorporation of this compound into peptide sequences designed for therapeutic purposes. The resulting peptides exhibited enhanced binding affinity to target receptors compared to those synthesized without this compound.

Case Study 2: Enzyme Activity Enhancement

Research published in biochemical journals highlighted how modified enzymes produced using this compound showed increased catalytic efficiency. These findings suggest that the compound's structural modifications can significantly impact enzyme functionality.

Case Study 3: Neurotoxicity Research

Investigations into the neurotoxic effects of L-2,4-diaminobutyric acid revealed its potential role in chronic ammonia toxicity. This research underscores the importance of understanding the biochemical pathways influenced by this compound in both therapeutic and toxicological contexts .

Wirkmechanismus

The mechanism of action of Boc-L-2,4-diaminobutyric acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amine can participate

Biologische Aktivität

Boc-L-2,4-diaminobutyric acid (Boc-Dab) is a derivative of L-2,4-diaminobutyric acid, which has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, highlighting its significance in various research fields.

- Molecular Formula : C9H18N2O4

- Molecular Weight : 218.25 g/mol

- CAS Number : 25691-37-6

Boc-Dab is characterized by its ability to act as a building block in peptide synthesis and other biochemical applications. Its structural features allow for specific interactions with biological targets, particularly in the context of neurochemistry and cancer research.

This compound primarily functions as a noncompetitive inhibitor of the enzyme GABA transaminase , which plays a critical role in the GABAergic pathway. This inhibition leads to an elevation of GABA levels , which is significant for its potential antitumor activity both in vitro and in vivo .

Target Enzyme

- GABA Transaminase : Inhibiting this enzyme disrupts the normal metabolism of GABA, resulting in increased concentrations of this neurotransmitter, which may have therapeutic implications for conditions like epilepsy and anxiety disorders.

Biological Activity Overview

The biological activity of Boc-Dab extends across various domains:

- Neurotoxicity : Research indicates that L-2,4-diaminobutyric acid can cause neurotoxicity through mechanisms involving liver damage and subsequent ammonia accumulation. This highlights the importance of understanding the compound's effects on neurological health .

- Antitumor Effects : Studies have demonstrated that Boc-Dab conjugates can effectively block tumor growth in xenograft models without significant toxicity. This suggests potential for development as a therapeutic agent against certain cancers .

Case Studies and Research Findings

-

Neurotoxic Effects :

- A study observed that administration of L-2,4-diaminobutyric acid resulted in hyperirritability and convulsions in rats, indicating chronic ammonia toxicity due to impaired urea synthesis in the liver . This finding underscores the need for caution when using compounds related to L-2,4-diaminobutyric acid in therapeutic contexts.

-

Antitumor Activity :

- In experiments involving human colon carcinoma cell lines treated with hairpin polyamide conjugates containing Boc-Dab, researchers noted a significant blockade of cell proliferation and morphological changes indicative of apoptosis . This suggests that Boc-Dab derivatives could be promising candidates for anticancer therapies.

- Synthetic Applications :

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCPCLPRWLKUIQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427149 | |

| Record name | Boc-L-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25691-37-6 | |

| Record name | Boc-L-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-4-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using a polymer-supported hypervalent iodine reagent like PSDIB in the synthesis of Boc-Dab-OH?

A1: The research highlights the effectiveness of poly[(4-diacetoxyiodo)styrene] (PSDIB) in mediating the Hofmann rearrangement of Nα-Boc-L-glutamine (Boc-Gln-OH) to produce Boc-Dab-OH in water. [, ] This method offers several advantages:

- High Yield: PSDIB facilitates an 87% yield of Boc-Dab-OH from Boc-Gln-OH, demonstrating its efficiency. [, ]

- Water as Solvent: The reaction proceeds well in water, promoting green chemistry principles by using an environmentally benign solvent. [, ]

- Simplified Purification: The polymer-supported reagent can be easily removed by filtration, simplifying the purification process. [, ]

Q2: Why was a different synthetic route explored for obtaining Fmoc-Dab(Boc)-OH?

A2: Direct synthesis of Fmoc-Dab(Boc)-OH using the PSDIB-mediated method was hindered by the poor water solubility of the starting material, Nα-Fmoc-L-glutamine (Fmoc-Gln-OH). [, ] To circumvent this, an alternative route was employed, involving the synthesis of Z-Dab-OH using PSDIB followed by further modification to obtain Fmoc-Dab(Boc)-OH. [, ] This highlights the importance of considering substrate solubility when designing synthetic strategies.

Q3: What is the broader application of the synthesized Boc-Dab-OH?

A3: The successful synthesis of Boc-Dab-OH via this method is particularly significant for the development of peptides containing L-2,4-diaminobutyric acid. The paper demonstrates this by successfully synthesizing Polymyxin B heptapeptide (PMBH), a compound with four Dab residues, using solution-phase synthesis. [, ] This highlights the utility of Boc-Dab-OH as a building block for more complex peptides with potential biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.